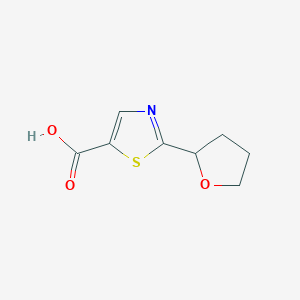
2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
“2-(Oxolan-2-yl)acetic acid” and “2-(Oxolan-2-yl)propanoic acid” are organic compounds . The former has a molecular formula of C6H10O3 , while the latter has a molecular formula of C7H12O3 .
Molecular Structure Analysis
The molecular weight of “2-(Oxolan-2-yl)acetic acid” is 130.142 Da , and that of “2-(Oxolan-2-yl)propanoic acid” is 144.13 Da .
Physical And Chemical Properties Analysis
“2-(Oxolan-2-yl)acetic acid” has a density of 1.2±0.1 g/cm^3, a boiling point of 271.4±13.0 °C at 760 mmHg, and a flash point of 117.5±13.3 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
A significant area of research around 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid involves the synthesis of novel compounds. For instance, Patel and Patel (2015) explored the synthesis of heterocyclic compounds derived from thiazolyl-pyrrolidin-2-one derivatives, showcasing the role of thiazole derivatives in the development of new chemical entities with potential applications in various fields, including antibacterial and antifungal activities (Patel & Patel, 2015). Yuanbiao et al. (2016) established a rapid synthetic method for chloro-2-oxo-butyric acid ethyl ester, an important intermediate in the synthesis of thiazole carboxylic acids, demonstrating the integral role of these compounds in synthetic chemistry (Yuanbiao et al., 2016).
Antibacterial and Antifungal Applications
Palkar et al. (2017) and Sapijanskaitė-Banevič et al. (2020) emphasized the antibacterial properties of thiazole derivatives, indicating their potential in combating bacterial infections. These studies highlight the effectiveness of thiazole-based compounds against various bacterial strains, underscoring their significance in developing new antibacterial agents (Palkar et al., 2017) (Sapijanskaitė-Banevič et al., 2020).
Structural and Conformational Studies
The structural and conformational attributes of compounds related to 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid have been a subject of interest. Kaiser et al. (2000) conducted X-ray crystal studies and ab initio calculations on derivatives, offering insights into their conformational properties, which is crucial for understanding their reactivity and interaction with biological targets (Kaiser et al., 2000).
Application in Coordination Chemistry
Meundaeng et al. (2017) explored the synthesis of coordination polymers based on thiazole-5-carboxylate. These polymers exhibited interesting structural transformations and potential applications in materials science (Meundaeng et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPUJIXKIDJYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



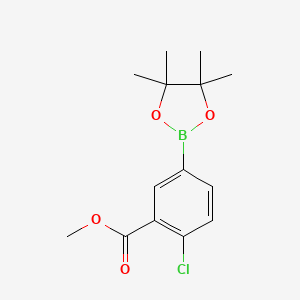
![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)
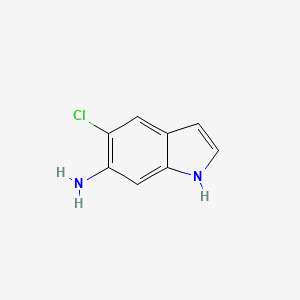
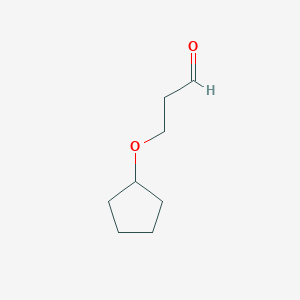
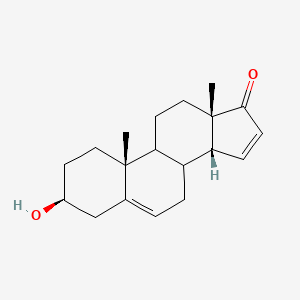
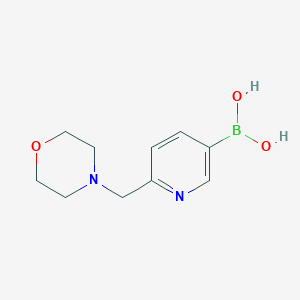
![2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1425323.png)

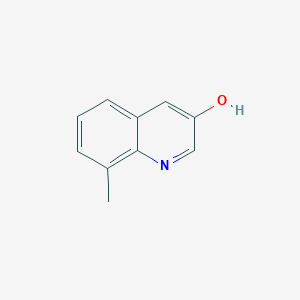
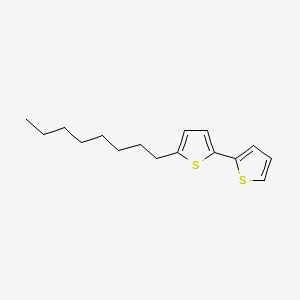
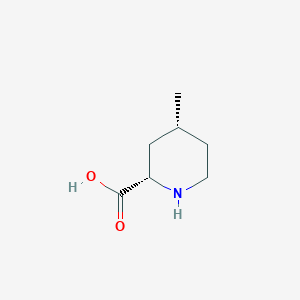
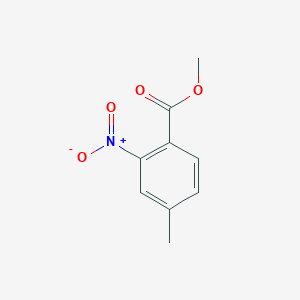
![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)